

Entrectinib preclinical xenograft tumor regression models

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Compound Focus: Entrectinib

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Preclinical Efficacy of Entrectinib in Xenograft Models

The table below summarizes key quantitative data from pivotal preclinical studies investigating **Entrectinib**.

Cancer Model	Genetic Background	Dosing Regimen	Key Efficacy Findings	Reported Mechanisms & Additional Insights
Neuroblastoma [1]	TrkB-expressing SH-SY5Y cells (ALK-mutated F1174L)	60 mg/kg, orally, twice daily [1]	Significant tumor growth inhibition vs. control (p<0.0001 for EFS). Combination with Irino/TMZ significantly improved EFS vs. chemotherapy alone (p=0.0012) [1]	Potent Trk inhibitor; enhanced efficacy of Irinotecan/Temozolomide chemotherapy [1].
Neuroblastoma (Resistance)	Derived from Entrectinib-	N/A (Study on	N/A	Resistance mechanisms are target-independent ; no

Cancer Model	Genetic Background	Dosing Regimen	Key Efficacy Findings	Reported Mechanisms & Additional Insights
Model) [2]	sensitive xenografts [2]	resistance)		NTRK2 mutations found. Involves PTEN pathway downregulation and ERK/MAPK pathway upregulation ; some clones show IGF1R activation or increased P75 expression [2].
Intracranial Lung Cancer [3]	ALK-fusion-driven lung cancer [3]	10 days of oral treatment [3]	Significant survival benefit: 57 days vs. 34 days in control ($p < 5 \times 10^{-4}$) [3]	Confirms CNS efficacy in a model of brain metastasis.
CNS Penetration [3]	N/A (Pharmacokinetic study)	N/A	Brain/Blood ratios: Mouse: 0.4, Rat: 0.6-1.0, Dog: 1.4-2.2 [3]	Demonstrates designed property of crossing the blood-brain barrier.

Experimental Protocols for Key Studies

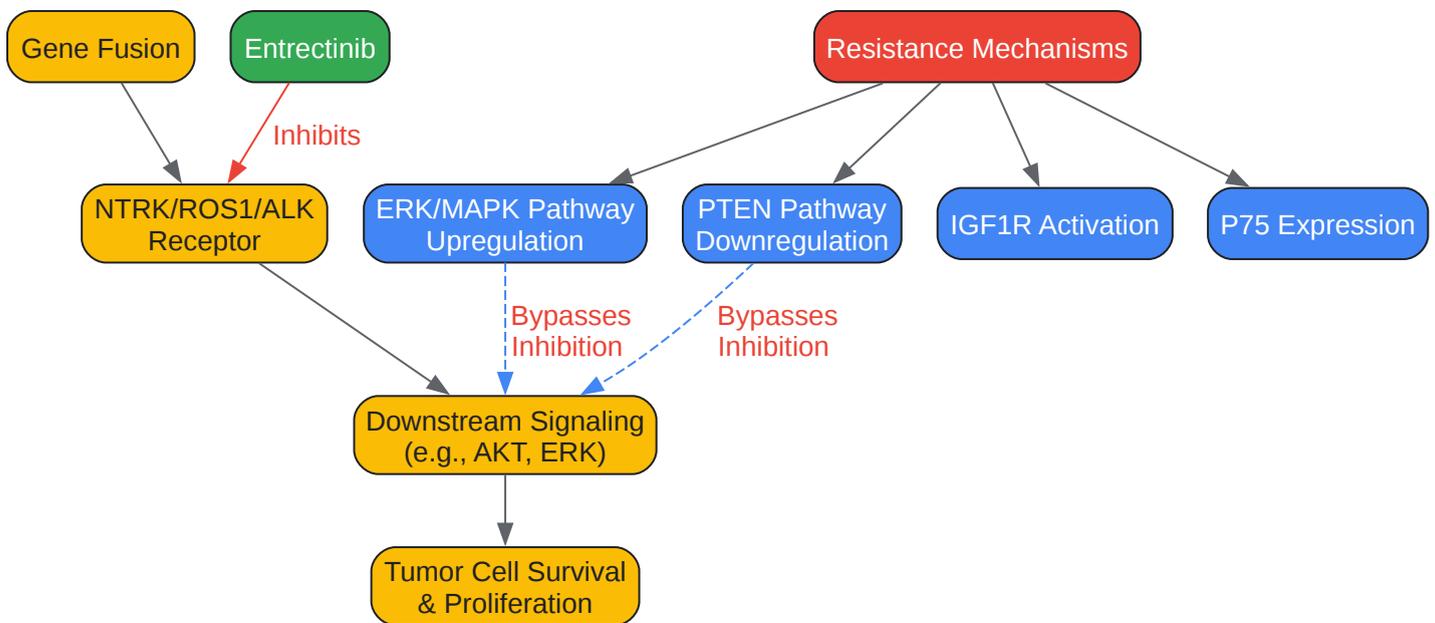
For researchers looking to replicate or understand the methodology, here are the experimental details from the cited works.

- **In Vivo Xenograft Models:** The neuroblastoma studies used **athymic nu/nu mice** implanted with SH-SY5Y cells stably transfected with TrkB [1]. **Entrectinib** was formulated in **0.5% methylcellulose with 1% Tween 80**, prepared fresh weekly, and administered orally [1].
- **Efficacy Assessment:** Tumor growth inhibition was measured by **Event-Free Survival (EFS)**, calculated from the time of treatment initiation until tumor volume quadrupled [1]. Statistical significance was determined using the log-rank test [1].
- **Resistance Modeling:** **Entrectinib**-resistant cell lines were established from initially sensitive xenografts by **chronic exposure to increasing concentrations** of the drug in vitro. These clones underwent **whole-exome sequencing, RNA-Seq, and proteomic expression profiling** to identify resistance mechanisms [2].

- **CNS Efficacy Modeling:** The survival benefit of **Entrectinib** was evaluated in a mouse model where human ALK-fusion-driven lung cancer cells were implanted **intracranially** to simulate brain metastases or primary brain tumors [3].

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the key molecular pathways involved in **Entrectinib**'s action and the identified resistance mechanisms, based on the preclinical data.



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The diagram above summarizes the core mechanistic findings. **Entrectinib** directly inhibits fusion oncoproteins like NTRK, ROS1, and ALK [3]. However, resistance can emerge through bypass mechanisms that reactivate the downstream survival signals, including upregulation of the ERK/MAPK pathway, downregulation of the PTEN pathway, and activation of alternative receptors like IGF1R [2].

Conclusion

In summary, the preclinical data firmly establishes **Entrectinib** as a potent inhibitor of NTRK, ROS1, and ALK fusion-driven tumors, with a particular strength in treating and preventing brain metastases due to its excellent CNS penetration [3] [1]. However, the research also proactively identifies that tumors can develop resistance through target-independent bypass signaling pathways, providing an early rationale for potential combination therapies [2].

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